molecular formula C7H9ClN2O2 B14211663 2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- CAS No. 826991-41-7

2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl-

Cat. No.: B14211663
CAS No.: 826991-41-7
M. Wt: 188.61 g/mol
InChI Key: QQFFSACEUBQSAT-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of furan, a heterocyclic organic compound, and contains functional groups such as an amide, an amino group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- typically involves the reaction of 5-amino-4-chloro-2-furancarboxylic acid with N,N-dimethylamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furancarboxamides.

Scientific Research Applications

2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(methylamino)-

Uniqueness

2-Furancarboxamide, 5-amino-4-chloro-N,N-dimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

826991-41-7

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-amino-4-chloro-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C7H9ClN2O2/c1-10(2)7(11)5-3-4(8)6(9)12-5/h3H,9H2,1-2H3

InChI Key

QQFFSACEUBQSAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(O1)N)Cl

Origin of Product

United States

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